(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C16H11F3O and its molecular weight is 276.258. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis and structural characterization of a related compound, (E)-1-(4-bromophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one. This compound was analyzed using single-crystal X-ray diffraction, revealing important molecular interactions and structural features. Such insights are valuable for understanding the reactivity and potential applications of similar compounds (Arshad et al., 2017).
Material Science and Electrochemistry
- In the field of material science, research has been conducted on derivatives of 1,1-difluoro-1-alkenes, which share a structural resemblance with the compound . These studies are significant for developing advanced materials in lithium-ion batteries, indicating potential applications in energy storage technologies (Kubota et al., 2012).
Chemical Reactivity and Molecular Dynamics
- Another study focused on the molecular structure and reactivity of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one. This research used Density Functional Theory (DFT) and molecular dynamics simulations to analyze the molecule's reactivity. Such studies are crucial for understanding how these compounds interact in various chemical environments, which is vital for their application in chemical synthesis and drug development (Arshad et al., 2017).
Photophysical Properties
- Research on the photophysical properties of chalcone derivatives, which are structurally similar to (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, has shown significant solvatochromic effects. This indicates potential applications in fields such as optical materials and sensors, where the interaction with light is a key property (Kumari et al., 2017).
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound would need to be investigated further.
Properties
IUPAC Name |
(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-9-6-12(7-10-14)8-11-15(20)13-4-2-1-3-5-13/h1-11H/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMAQARJRMCAPU-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.